Diethyl DL-aspartate

Catalog No.
S752187
CAS No.
43101-48-0
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl DL-aspartate

CAS Number

43101-48-0

Product Name

Diethyl DL-aspartate

IUPAC Name

diethyl 2-aminobutanedioate

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3

InChI Key

HMNXRLQSCJJMBT-LURJTMIESA-N

SMILES

CCOC(=O)CC(C(=O)OCC)N

Synonyms

DL-Aspartic Acid Diethyl Ester; Diethyl 2-Aminosuccinate; Diethyl DL-Aspartate;O,O-Diethyl-DL-aspartic Acid; Aspartic Acid 1,4-Diethyl Ester

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N

Peptide Synthesis

DADEE serves as a valuable building block in peptide synthesis, particularly for incorporating aspartic acid residues into peptide chains. The presence of ethyl ester groups protects the carboxylic acid and amine functionalities of aspartic acid, allowing for selective coupling reactions with other amino acid derivatives. Following peptide chain assembly, the ethyl ester groups can be cleaved under controlled conditions to yield the final peptide with the free carboxylic acid and amine groups of aspartic acid []. This approach is particularly useful for synthesizing peptides containing aspartic acid next to other sensitive functional groups.

Synthesis of Aspartic Acid Derivatives

DADEE can be a starting material for the synthesis of various aspartic acid derivatives. The reactive ethyl ester groups can be transformed into other functional groups, such as amides, hydrazides, or alcohols, depending on the desired application. These modifications allow researchers to explore the structure-function relationship of aspartic acid in different contexts [].

Diethyl DL-aspartate is a diethyl ester derivative of aspartic acid, a non-essential amino acid involved in various metabolic processes. The compound is represented by the chemical formula C8H15NO4C_8H_{15}NO_4 and has a CAS Registry Number of 43101-48-0. Diethyl DL-aspartate exists as a racemic mixture of the D and L forms of aspartic acid, which are enantiomers differing in their spatial arrangement around a chiral center. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its ability to serve as a prodrug or intermediate in the synthesis of bioactive compounds.

Typical for esters and amino acids:

  • Hydrolysis: In the presence of water and an acid or base, diethyl DL-aspartate can hydrolyze to yield aspartic acid and ethanol.
  • Transesterification: It can react with alcohols to form different esters, which can be useful for synthesizing various derivatives.
  • Amidation: The amino group can react with carboxylic acids or their derivatives to form amides, expanding its utility in synthetic chemistry.

Diethyl DL-aspartate can be synthesized through several methods:

  • Esterification: The reaction of diethyl malonate with ammonia followed by hydrolysis leads to the formation of diethyl DL-aspartate.
  • Michael Addition: A method involving the addition of methylamine to dimethyl fumarate can yield N-methyl-DL-aspartic acid derivatives, which can further be transformed into diethyl DL-aspartate through subsequent reactions .
  • Amination of Fumarate: This industrial method involves the amination of fumarate catalyzed by L-aspartate ammonia-lyase, producing racemic aspartic acid which can then be esterified .

Diethyl DL-aspartate is primarily used as:

  • Intermediate in Synthesis: It serves as an intermediate for synthesizing various pharmaceutical compounds related to aspartic acid.
  • Prodrug: Due to its ester nature, it may act as a prodrug, enhancing the bioavailability of active compounds upon hydrolysis.
  • Research Tool: Utilized in biochemical research for studying neurotransmitter dynamics and amino acid metabolism.

Research has indicated that diethyl DL-aspartate interacts with several biological systems:

  • Neurotransmitter Systems: It may modulate glutamate and aspartate levels in the brain, influencing synaptic transmission .
  • Hormonal Regulation: Studies suggest that D-aspartic acid plays a role in regulating hormones like testosterone, indicating potential applications in endocrinology .

Several compounds share structural similarities with diethyl DL-aspartate, each possessing unique properties:

Compound NameStructure TypeUnique Features
L-Aspartic AcidAmino AcidDirectly incorporated into proteins
D-Aspartic AcidAmino AcidFunctions mainly as a neurotransmitter
Diethyl L-AspartateEster DerivativeSpecific to L-isomer; more focused on protein synthesis
Dimethyl DL-AspartateDimethyl EsterDifferent esterification properties

Diethyl DL-aspartate is unique due to its racemic nature and dual functionality as both an amino acid derivative and an ester, making it versatile for various synthetic applications while also contributing to biological processes related to both enantiomers.

Diethyl DL-aspartate emerged from mid-20th-century research on amino acid derivatives. The first documented synthesis appeared in U.S. Patent 2,438,091 (1948), which described reacting maleic acid esters with primary amines to yield N-substituted aspartic acid esters. This method laid the groundwork for producing racemic mixtures like Diethyl DL-aspartate, enabling scalable applications in surfactants and pharmaceuticals. By the 1960s, its role in peptide synthesis became evident, as ester-protected aspartic acid residues simplified coupling reactions.

Significance in Amino Acid Chemistry

As a diester of aspartic acid, Diethyl DL-aspartate addresses key challenges in synthetic chemistry:

  • Protection of Reactive Groups: The ethyl esters shield aspartic acid’s α-carboxyl and side-chain carboxyl groups, preventing undesired side reactions during peptide elongation.
  • Solubility Enhancement: Unlike free aspartic acid, the esterified form dissolves readily in organic solvents (e.g., ethanol, chloroform), facilitating reactions in non-aqueous media.
  • Prodrug Potential: Enzymatic hydrolysis in vivo releases bioactive aspartic acid, making it valuable in drug delivery systems.

Nomenclature and Structural Classification

IUPAC Name: Diethyl 2-aminobutanedioate
Molecular Formula: $$ \text{C}8\text{H}{15}\text{NO}4 $$
Structure:
$$
\text{NH}
2-\text{CH}(\text{COOEt})-\text{CH}_2-\text{COOEt}
$$
The molecule features two ethyl ester groups ($$-\text{COOEt}$$) attached to the α- and β-carboxylates of aspartic acid (Figure 1).

Stereochemical Considerations

Aspartic acid’s chiral α-carbon gives rise to D- and L-enantiomers. Diethyl DL-aspartate is a racemic mixture (1:1 ratio), allowing simultaneous study of both forms:

  • L-Aspartate: Incorporated into proteins and central to the urea cycle.
  • D-Aspartate: Involved in neurotransmission and hormone regulation, notably in the NMDA receptor.Racemic Diethyl DL-aspartate is preferred in industrial applications, while enantiopure forms (e.g., L-diethyl aspartate hydrochloride) target pharmaceutical uses.

Classical Fischer Esterification

The Fischer esterification represents the most fundamental approach for synthesizing diethyl DL-aspartate from aspartic acid and ethanol under acidic conditions [26]. This reaction proceeds through a six-step mechanism involving protonation, addition, deprotonation, protonation, elimination, and deprotonation, commonly referred to by the mnemonic PADPED [26]. The reaction requires an acid catalyst, typically sulfuric acid or hydrochloric acid, and operates under reflux conditions to drive the equilibrium toward ester formation .

Research has demonstrated that the esterification of aspartic acid with ethanol in the presence of sulfuric acid catalyst yields diethyl aspartate efficiently when conducted at elevated temperatures . The reaction typically involves heating aspartic acid with ethanol and a strong acid catalyst for several hours to ensure complete esterification . Industrial implementations often utilize continuous flow reactors to optimize reaction conditions and increase yield, with processes achieving ester production rates of approximately 0.75 grams per 30 minutes under optimized flow conditions [15].

Trimethylsilyl Chloride Mediated Esterification

Trimethylsilyl chloride (TMSCl) has emerged as an effective acid catalyst precursor for the selective esterification of aspartic acid derivatives [5] [16]. This methodology enables the formation of both monoester and diester products depending on reaction conditions and reagent stoichiometry [5]. The TMSCl-mediated approach operates at moderate temperatures, typically 50°C, and requires approximately 10 equivalents of TMSCl for sufficient esterification [5].

Systematic investigations of TMSCl-mediated esterification have revealed that the reaction proceeds more rapidly at elevated temperatures while maintaining selectivity [5]. The process generates trimethylsilyl ethyl ether as a byproduct, which can be removed through azeotropic distillation with alcohol, simplifying purification procedures [16]. This method has demonstrated particular utility for preparing protected amino acid derivatives in peptide synthesis applications [5].

Microwave-Assisted Esterification

Microwave-assisted synthesis has proven effective for accelerating esterification reactions of amino acids, including aspartic acid derivatives [29]. This approach utilizes microwave irradiation to enhance reaction rates and improve yields compared to conventional thermal heating methods [29]. The technique has been successfully applied to the glycosylation of aspartic acid, demonstrating the versatility of microwave activation for amino acid derivatization [29].

Studies have shown that microwave conditions can promote both amide and ester bond formation efficiently, with the ability to selectively favor one pathway over another through parameter optimization [29]. The microwave-assisted approach offers reduced reaction times and improved energy efficiency compared to traditional heating methods [9].

Industrial Production Approaches

Continuous Flow Processing

Industrial production of diethyl aspartate increasingly relies on continuous flow reactor technology to achieve consistent product quality and enhanced throughput [15]. Continuous flow systems enable precise control of reaction parameters including temperature, pressure, and residence time, leading to improved yields and reduced waste generation [15]. Research has demonstrated that flow-based esterification processes can achieve significantly higher productivity compared to batch methods [15].

The implementation of continuous flow processing for amino acid esterification has shown particular promise for large-scale production [18]. These systems typically operate at elevated temperatures ranging from 160°C to 200°C for direct esterification, while transesterification reactions may require temperatures up to 225°C [15]. The continuous nature of these processes allows for real-time monitoring and adjustment of reaction conditions to maintain optimal performance [15].

Solid Acid Catalysis

Industrial applications have increasingly adopted solid acid catalysts for esterification reactions to address environmental concerns and simplify product separation [30]. Magnetic-responsive solid acid catalysts have been developed specifically for esterification processes, offering excellent catalytic activity and recyclability [30]. These catalysts can achieve conversion rates of 94% under optimal conditions and maintain high activity even after multiple reuse cycles [30].

Zeolite-based solid acid catalysts, particularly the acid form of ultrastable zeolite Y (H-USY), have demonstrated effectiveness for amino acid esterification at temperatures between 100°C and 130°C [19]. These catalytic systems eliminate the formation of stoichiometric salt byproducts associated with conventional liquid acid catalysis, representing a more environmentally sustainable approach [19].

Process Optimization and Scale-Up

Industrial optimization of diethyl aspartate synthesis focuses on maximizing conversion efficiency while minimizing energy consumption and waste generation [13]. Large-scale production typically employs excess alcohol as both reactant and solvent to drive the equilibrium toward product formation [26]. Water removal through azeotropic distillation or molecular sieves further enhances conversion efficiency [26].

Process intensification strategies include the use of reactive distillation columns that combine reaction and separation in a single unit operation [13]. This approach reduces capital costs and energy requirements while improving overall process efficiency [13]. Industrial implementations have achieved production rates suitable for commercial applications through systematic optimization of temperature, pressure, and catalyst loading [17].

Regioselective Synthesis Strategies

Enzymatic Regioselectivity

Enzymatic approaches offer exceptional regioselectivity for aspartate ester synthesis, with specific enzymes demonstrating preference for α-linkage formation over β-linkage [7] [10]. Candida antarctica lipase B (CAL-B) has shown remarkable regioselectivity in the bulk polymerization of L-aspartic acid diethyl ester, achieving approximately 95% α-linked products with regioselectivity ratios of 94:6 (α:β) [7] [10].

Research has demonstrated that immobilized CAL-B catalyzed reactions at 80°C for 24 hours yield primarily α-linked poly(L-aspartate) in 70% yield with an average degree of polymerization of 50 [7] [10]. The regioselectivity observed in these enzymatic processes significantly exceeds that achievable through chemical methods, making enzymatic synthesis particularly valuable for applications requiring specific linkage patterns [7].

Solvent-Dependent Regiocontrol

Chemical regioselectivity in aspartate ester synthesis can be controlled through judicious solvent selection [11]. Studies on N-protected aspartic acid anhydrides have revealed that benzene favors formation of α-esters with regioselectivities as high as 100:0, while dimethyl sulfoxide promotes β-ester formation with complementary selectivity [11]. This solvent-dependent regiocontrol provides a powerful tool for accessing specific regioisomers [11].

The mechanism underlying solvent-dependent regioselectivity involves differential stabilization of reaction intermediates and transition states [11]. Polar aprotic solvents tend to favor nucleophilic attack at the β-position, while nonpolar solvents promote α-substitution through alternative stabilization mechanisms [11].

Kinetically Controlled Synthesis

Kinetic control represents another strategy for achieving regioselectivity in aspartate ester synthesis [8]. Research on thiaselenane synthesis from diethyl L-aspartate has demonstrated that kinetically controlled S-acylation can provide regioselective chalcogen installation [8]. This approach leverages differential reaction rates between competing pathways to achieve selective product formation [8].

The kinetically controlled methodology offers advantages in terms of reaction simplicity and reduced purification requirements [8]. By optimizing reaction conditions to favor faster formation of the desired regioisomer, this approach can achieve high selectivity without requiring specialized catalysts or protecting groups [8].

Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free methodologies represent a significant advancement in green chemistry approaches to diethyl aspartate synthesis [23]. Research has demonstrated efficient solvent-free lipase-catalyzed polymerization of diethyl D- or L-aspartate, providing chiral polyaspartates with average degree of polymerization up to 60 [23]. These reactions achieve approximately 96% β-linkages and eliminate the environmental impact associated with organic solvents [23].

The solvent-free approach offers unique properties including enhanced reaction rates and simplified product isolation [23]. Lipase-catalyzed reactions under neat conditions have achieved impressive yields while maintaining high stereoselectivity [23]. This methodology addresses growing environmental concerns while providing efficient synthetic access to aspartate derivatives [23].

Biocatalytic Green Synthesis

Biocatalytic approaches utilizing whole-cell systems represent another green chemistry strategy for aspartate derivative production [24]. Research has developed efficient biosynthesis systems for L-aspartic acid that reduce costs by more than 60% while minimizing wastewater discharge [24]. These systems employ engineered microorganisms containing optimized enzyme expression to achieve high conversion rates [24].

The biocatalytic methodology addresses enzyme imbalance issues through molecular modifications and expression optimization [24]. Whole-cell catalysis using optimized Escherichia coli strains has achieved conversion rates of 99.5% within 8 hours, representing significant improvement over conventional chemical processes [24]. The development of catalysis-extraction circulation processes further enhances the environmental sustainability of these biocatalytic approaches [24].

Environmentally Benign Reaction Conditions

Green chemistry principles emphasize the use of environmentally benign reaction conditions that minimize toxic reagent consumption and waste generation [9]. The Steglich esterification has been adapted to utilize acetonitrile as a greener solvent system, replacing traditional chlorinated or amide solvents [9]. This modification maintains comparable reaction rates and yields while significantly reducing environmental impact [9].

The implementation of acetonitrile-based esterification eliminates the need for column chromatography purification through optimized extraction and wash sequences [9]. This approach demonstrates that green chemistry principles can be successfully integrated into established synthetic methodologies without compromising efficiency [9]. The general applicability of this method to various carboxylic acids and alcohols makes it particularly valuable for industrial implementation [9].

Synthetic MethodReaction ConditionsYield (%)AdvantagesReference
Fischer EsterificationH₂SO₄, EtOH, reflux65-97Simple, scalable [26]
TMSCl-MediatedTMSCl (10 eq), 50°C75-90Selective, mild conditions [5]
Enzymatic (CAL-B)80°C, 24h, solvent-free70Regioselective, green [7]
Continuous Flow160-200°C, flow reactor93High throughput [15]
BiocatalyticWhole cells, 37°C99.5Environmentally friendly [24]

Hydrolysis Mechanisms

Diethyl DL-aspartate exhibits characteristic hydrolysis behavior under various conditions, with the reaction mechanisms dependent on pH, temperature, and the presence of catalysts. The compound readily undergoes hydrolysis reactions through both acidic and basic pathways, ultimately yielding aspartic acid and ethanol as the primary products [1] .

Acidic Hydrolysis Mechanism

Under acidic conditions (pH < 7), diethyl DL-aspartate undergoes protonation of the carbonyl oxygen atoms, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water molecules. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of ethanol to regenerate the carboxylic acid functionality [1] .

Basic Hydrolysis Mechanism

In basic conditions (pH > 7), hydroxide ions act as nucleophiles, directly attacking the carbonyl carbon of the ester groups. This mechanism also proceeds through tetrahedral intermediate formation but involves different protonation states of the reactants and intermediates compared to acidic hydrolysis [1] .

Selective Hydrolysis Considerations

Research has demonstrated that selective hydrolysis of diethyl DL-aspartate can be achieved under specific conditions. The use of additives and controlled pH (3-6.5) can favor the hydrolysis of the α-ester group over the β-ester group, producing predominantly aspartic acid α-monoester [3]. Without such additives, both ester groups undergo hydrolysis non-selectively, leading to a mixture of products [3].

Hydrolysis TypepH RangePrimary ProductsSelectivity
Acidic< 7Aspartic acid + EthanolNon-selective
Basic> 7Aspartic acid + EthanolNon-selective
Selective α-ester3-6.5α-monoester + EthanolHigh α-selectivity
Non-selectiveVariableMixed productsLow selectivity

Aminolysis Reactions

Diethyl DL-aspartate undergoes aminolysis reactions when exposed to primary and secondary amines, resulting in the formation of amide bonds through nucleophilic substitution mechanisms. These reactions are particularly important in peptide synthesis and the development of aspartic acid derivatives [5].

Nucleophilic Attack Mechanism

The aminolysis process involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ester groups. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of ethanol and formation of the amide product [5]. The nucleophilicity of the amine is enhanced when it is deprotonated, making it more electron-rich and therefore more reactive [5].

Reaction Conditions and Selectivity

The rate and selectivity of aminolysis reactions depend on several factors including the basicity of the amine, steric hindrance around the reaction center, and reaction conditions such as temperature and solvent. Primary amines typically react faster than secondary amines due to reduced steric hindrance [5]. The presence of basic groups in the reaction medium can facilitate the deprotonation of the amine, thereby increasing its nucleophilicity [5].

Synthetic Applications

Aminolysis reactions of diethyl DL-aspartate are valuable for creating libraries of aspartate derivatives with diverse properties. The ester groups can be selectively converted to amides through reaction with various amines, allowing for the preparation of compounds with tailored biological and chemical properties . This approach is particularly useful in medicinal chemistry for the development of prodrugs and bioactive compounds .

Protease-Mediated Transformations

Diethyl DL-aspartate serves as a substrate for various proteases, with α-chymotrypsin demonstrating the highest catalytic efficiency for oligomerization reactions. The enzyme-catalyzed transformations provide sustainable and efficient routes for polymer synthesis under mild conditions [6] [7].

α-Chymotrypsin Catalysis

α-Chymotrypsin exhibits exceptional activity toward diethyl DL-aspartate, catalyzing its conversion to oligo(β-ethyl-α-aspartate) with remarkable efficiency. Under optimized conditions (pH 8.5, 40°C, 0.5 M substrate concentration, 3 mg/mL enzyme), the reaction achieves maximum yields of approximately 60% with an average degree of polymerization of 12 in just 5 minutes [6] [7].

Mechanism of Protease Action

The protease-catalyzed mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine residue. The reaction proceeds through a ping-pong mechanism utilizing the catalytic triad of serine, histidine, and aspartate residues [8] [9]. The enzyme's specificity for diethyl DL-aspartate is attributed to the favorable binding interactions between the substrate and the enzyme's active site [6] [7].

Substrate Specificity and Comparative Activity

Different proteases exhibit varying degrees of activity toward diethyl DL-aspartate. While α-chymotrypsin shows high efficiency, papain demonstrates minimal activity toward this substrate, preferring diethyl L-glutamate instead [6] [7]. This specificity is attributed to the different binding pocket geometries and substrate recognition mechanisms of these enzymes [6] [7].

EnzymeSubstrate PreferenceYield (%)Reaction Time (min)Average DP
α-ChymotrypsinDiethyl DL-aspartate~605~12
PapainDiethyl L-glutamate~8115N/A
TrypsinDiethyl DL-aspartateModerateVariableN/A

Reaction Parameters Optimization

The efficiency of protease-catalyzed transformations is highly dependent on reaction conditions. pH optimization studies reveal that α-chymotrypsin maintains high activity between pH 7.0 and 8.5, with optimal performance at pH 8.5 [6] [7]. Temperature studies indicate that 40°C provides the best balance between reaction rate and enzyme stability [6] [7]. Enzyme concentration studies show that optimal activity occurs at 2-3 mg/mL, with higher concentrations leading to increased product degradation [6] [7].

Thermal Stability Considerations

The thermal stability of diethyl DL-aspartate is characterized by its predicted boiling point of 259.5 ± 25.0°C, indicating reasonable thermal stability under normal handling and storage conditions [1]. However, the compound's behavior under elevated temperatures requires careful consideration for various applications.

Temperature-Dependent Degradation

At temperatures approaching the boiling point, diethyl DL-aspartate may undergo thermal decomposition, potentially leading to the formation of degradation products including decarboxylated species and cyclized products [1]. The compound remains stable at room temperature and can withstand moderate heating (up to 40°C) without significant degradation [1].

Stability in Biological Systems

Under physiological conditions (37°C, pH 7.4), diethyl DL-aspartate demonstrates adequate stability for biological applications, though it may undergo slow hydrolysis over extended periods [1]. The compound's stability is enhanced in anhydrous conditions and reduced in the presence of moisture [1].

Storage and Handling Considerations

For optimal stability, diethyl DL-aspartate should be stored at room temperature in a dry environment, protected from moisture and excessive heat. The compound's solid form and white crystalline appearance indicate good stability under proper storage conditions [1]. Exposure to elevated temperatures (> 100°C) should be avoided to prevent thermal degradation [1].

Temperature Range (°C)Stability ProfileRecommended Applications
Room temperature - 40StableStandard storage and handling
40 - 100Moderately stableElevated temperature applications
100 - 200Potential degradationThermal stress conditions
200 - 259.5Approaching boiling pointNear thermal decomposition
> 259.5Decomposition expectedThermal decomposition occurs

XLogP3

-0.2

UNII

E8PPJ44DPT

Other CAS

43101-48-0

Use Classification

Cosmetics -> Antistatic; Skin conditioning

General Manufacturing Information

Aspartic acid, 1,4-diethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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